

In-Depth Technical Guide to the Biological Activity of YKL-06-062

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Compound of Interest

Compound Name: YKL-06-062

Cat. No.: B611893

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Abstract

YKL-06-062 is a potent, second-generation small molecule inhibitor of Salt-Inducible Kinases (SIKs), with demonstrated biological activity in modulating pigmentation and potential therapeutic applications in inflammatory conditions such as pulmonary fibrosis. This technical guide provides a comprehensive overview of the known biological activities of **YKL-06-062**, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. The information presented herein is intended to support further research and development of this compound for various therapeutic applications.

Core Mechanism of Action: SIK Inhibition

YKL-06-062 functions as a highly potent inhibitor of all three isoforms of Salt-Inducible Kinase (SIK1, SIK2, and SIK3). SIKs are members of the AMP-activated protein kinase (AMPK) family and are key regulators of various physiological processes, including metabolism, inflammation, and pigmentation. The primary mechanism of SIKs involves the phosphorylation and subsequent cytoplasmic sequestration of transcriptional co-activators, most notably the CREB-Regulated Transcription Coactivators (CRTC). By inhibiting SIK activity, **YKL-06-062** prevents the phosphorylation of CRTCs, allowing them to translocate to the nucleus. In the nucleus, CRTCs associate with CREB (cAMP response element-binding protein) to activate the transcription of target genes.

Quantitative Data Summary

The following tables summarize the key quantitative data on the biological activity of **YKL-06-062**.

Table 1: In Vitro Kinase Inhibition^[1]

Target	IC50 (nM)
SIK1	2.12
SIK2	1.40
SIK3	2.86

Table 2: In Vitro Gene Expression Analysis in Human Melanocytes and Melanoma Cells

Cell Line	Treatment	Concentration (μM)	Target Gene	Fold Change in mRNA Expression
Normal Human Melanocytes	YKL-06-062 (3 hours)	0.0004 - 16	MITF	Dose-dependent increase
UACC62 Melanoma Cells	YKL-06-062 (3 hours)	0.0004 - 16	MITF	Dose-dependent increase
Normal Human Melanocytes	YKL-06-062	Not Specified	TRPM1	Increased
UACC257 Human Melanoma Cells	YKL-06-062	Not Specified	TRPM1	Increased

Table 3: Ex Vivo Human Skin Explant Pigmentation

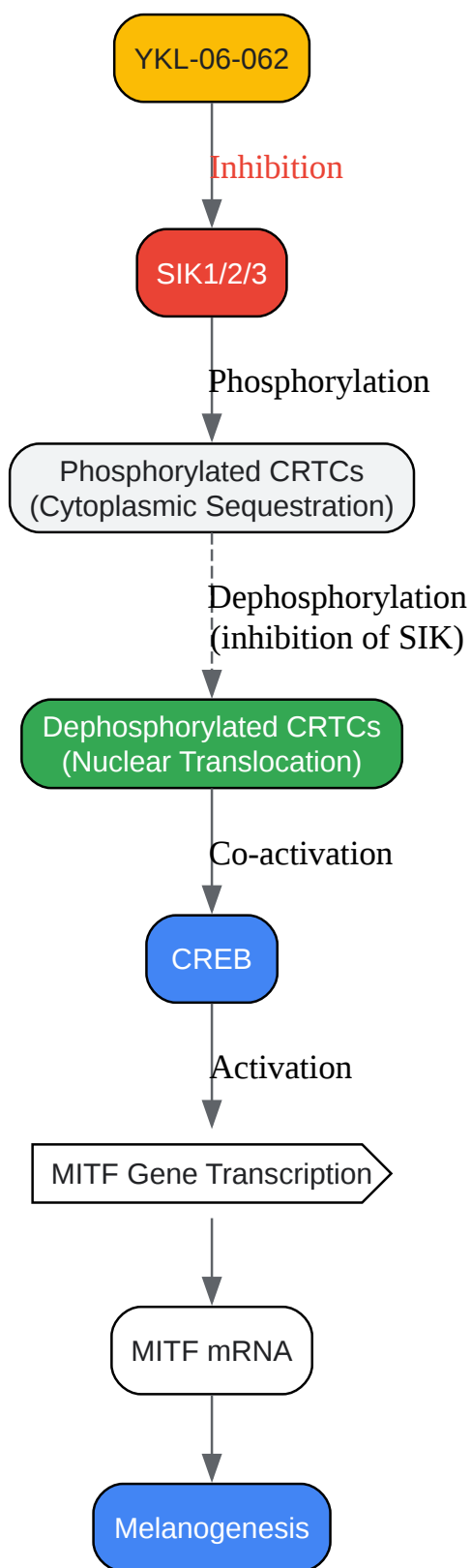
Treatment	Duration	Observation	Melanin Content
YKL-06-062 (37.5 mM)	8 days (once daily)	Significant Pigmentation	Increased

Table 4: In Vivo Murine Model of Pulmonary Fibrosis[2]

Model	Treatment	Dosage	Key Findings
Bleomycin (BLM)-induced	YKL-06-062	2 mg/kg	Inhibition of pulmonary fibrosis
Fluorescein isothiocyanate (FITC)-induced	YKL-06-062	2 mg/kg	Inhibition of pulmonary fibrosis

Signaling Pathways

The primary signaling pathway modulated by **YKL-06-062** is the SIK-CRTC-CREB axis, which leads to the upregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenesis.



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Caption: YKL-06-062 inhibits SIK, leading to increased MITF transcription and melanogenesis.

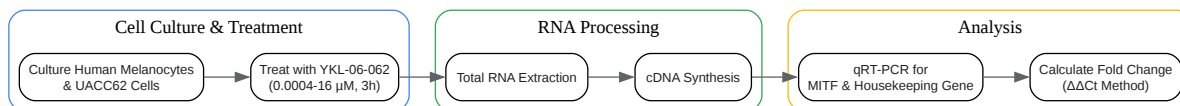
Experimental Protocols

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of **YKL-06-062** against SIK1, SIK2, and SIK3.
- Methodology: Standard radiometric or luminescence-based kinase assays are employed. Recombinant human SIK1, SIK2, and SIK3 enzymes are incubated with a suitable substrate (e.g., a peptide derived from a known SIK substrate) and ATP (radiolabeled or non-radiolabeled). **YKL-06-062** is added at various concentrations. The kinase activity is measured by quantifying the phosphorylation of the substrate. IC50 values are calculated from the dose-response curves.

In Vitro Gene Expression Analysis[3]

- Objective: To assess the effect of **YKL-06-062** on the mRNA expression of MITF in human cells.
- Cell Lines: Normal human melanocytes and UACC62 human melanoma cells.
- Treatment: Cells are treated with **YKL-06-062** at concentrations ranging from 0.0004 μM to 16 μM for 3 hours.[3]
- Methodology:
 - Total RNA is extracted from the treated and untreated cells using a suitable RNA isolation kit.
 - The concentration and purity of the RNA are determined by spectrophotometry.
 - First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.
 - Quantitative real-time PCR (qRT-PCR) is performed using primers specific for the human MITF gene and a housekeeping gene (e.g., GAPDH) for normalization.
 - The relative fold change in MITF mRNA expression is calculated using the $\Delta\Delta\text{Ct}$ method.



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Caption: Workflow for analyzing MITF gene expression in response to **YKL-06-062** treatment.

Ex Vivo Human Skin Explant Pigmentation Assay[4]

- Objective: To evaluate the ability of **YKL-06-062** to induce melanin production in human skin.
- Tissue: Human breast skin explants.
- Treatment: Topical application of **YKL-06-062** at a concentration of 37.5 mM, once daily for 8 days.[4]
- Methodology:
 - Freshly obtained human skin is cut into small sections and cultured at the air-liquid interface.
 - A solution of **YKL-06-062** in a suitable vehicle (e.g., 70% ethanol, 30% propylene glycol) is applied topically to the epidermal surface of the skin explants.[4]
 - Control explants are treated with the vehicle alone.
 - The explants are incubated for the specified duration, with daily re-application of the treatment.
 - At the end of the treatment period, the skin explants are photographed to document gross changes in pigmentation.
 - For histological analysis, the explants are fixed, embedded in paraffin, and sectioned.
 - Melanin content is visualized by Fontana-Masson staining.

- Quantitative analysis of melanin content can be performed using image analysis software to measure the intensity of the staining or by spectrophotometric measurement of melanin extracted from the tissue.

In Vivo Murine Model of Pulmonary Fibrosis[2]

- Objective: To investigate the therapeutic potential of **YKL-06-062** in a mouse model of pulmonary fibrosis.
- Animal Model: Mice with pulmonary fibrosis induced by either intratracheal administration of bleomycin (BLM) or fluorescein isothiocyanate (FITC).[2]
- Treatment: **YKL-06-062** is administered to the mice at a dosage of 2 mg/kg.[2] The route and frequency of administration should be as described in the specific study protocol.
- Methodology:
 - Pulmonary fibrosis is induced in mice.
 - A treatment group receives **YKL-06-062**, a control group receives a vehicle, and a positive control group may receive a standard-of-care drug like pirfenidone.
 - At the end of the study period, mice are euthanized, and lung tissues are collected.
 - The severity of fibrosis is assessed by histological staining (e.g., Masson's trichrome, Sirius Red) and quantified using a scoring system (e.g., Ashcroft score).
 - The expression of fibrosis markers, such as collagen and fibronectin, is analyzed at the protein level (e.g., Western blot, immunohistochemistry) and mRNA level (qRT-PCR).

Other Potential Biological Activities

While the primary focus of published research on **YKL-06-062** has been on its role in melanogenesis and a preliminary study on pulmonary fibrosis, the broader role of SIKs in biology suggests other potential applications that warrant further investigation.

- Anti-inflammatory Effects: SIKs are known to play a role in regulating the inflammatory response in immune cells. Inhibition of SIKs has been shown to suppress the production of

pro-inflammatory cytokines and enhance the production of anti-inflammatory cytokines. Therefore, **YKL-06-062** may have potential as an anti-inflammatory agent.

- **Anti-cancer Activity:** Dysregulation of SIKs has been implicated in various cancers. Depending on the cancer type and the specific SIK isoform involved, SIKs can act as either tumor promoters or suppressors. The potent pan-SIK inhibitory activity of **YKL-06-062** suggests that its potential as an anti-cancer agent should be explored.

Conclusion

YKL-06-062 is a potent and specific inhibitor of the SIK family of kinases. Its ability to upregulate MITF expression and induce melanogenesis has been demonstrated in vitro and ex vivo. Furthermore, an initial in vivo study suggests its potential in treating pulmonary fibrosis. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of **YKL-06-062** in dermatology, pulmonology, and potentially other fields such as immunology and oncology. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and mechanism of action in various disease contexts.

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